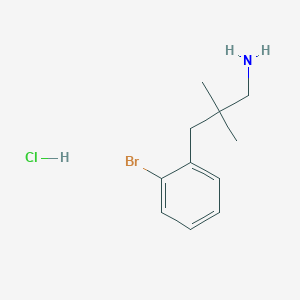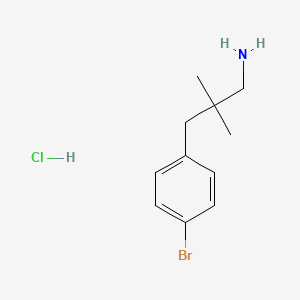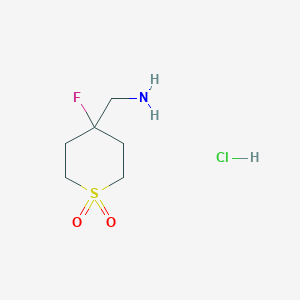
4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride
Vue d'ensemble
Description
4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride, also known as 4-AMF-1,1-D, is a novel fluorinated aminomethyl thioether derivative. It has recently been developed as a potential therapeutic agent for a variety of diseases, including cancer and inflammation. 4-AMF-1,1-D has been shown to have a number of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. In addition, 4-AMF-1,1-D has been shown to have anti-bacterial, anti-fungal, and anti-viral properties.
Applications De Recherche Scientifique
4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has been studied for its potential use in the treatment of a variety of diseases, including cancer and inflammation. In particular, 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has been studied for its potential anti-tumor and anti-angiogenic activities. In addition, 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has also been studied for its potential anti-bacterial, anti-fungal, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride is not yet fully understood. However, it is believed to involve the inhibition of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has been shown to have a number of biochemical and physiological effects. In particular, 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. Furthermore, 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has been shown to inhibit the growth of cancer cells and to induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride in laboratory experiments has several advantages. Firstly, it is relatively easy to synthesize and can be synthesized in a short amount of time. Secondly, 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has a number of potential applications and has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to the use of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride in laboratory experiments. For example, it is not yet fully understood how 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride works and further research is needed to elucidate its mechanism of action. In addition, the effects of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride on humans have not yet been studied and further research is needed to determine its safety and efficacy.
Orientations Futures
The potential applications of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride are numerous and further research is needed to explore its full potential. Future research should focus on elucidating the mechanism of action of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride and determining its safety and efficacy in humans. In addition, further research should focus on exploring the potential anti-tumor, anti-angiogenic, anti-bacterial, anti-fungal, and anti-viral properties of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride. Finally, the potential of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride as an adjuvant therapy for other diseases, such as autoimmune and cardiovascular diseases, should be explored.
Propriétés
IUPAC Name |
(4-fluoro-1,1-dioxothian-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-6(5-8)1-3-11(9,10)4-2-6;/h1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFSSWRCUYZRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B1485205.png)
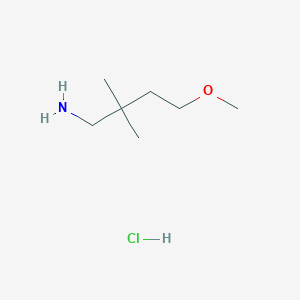
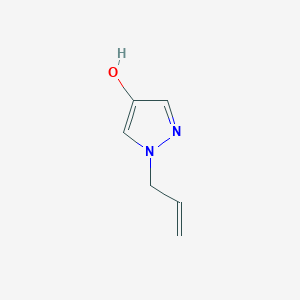
![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485213.png)
![4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485214.png)
amine hydrochloride](/img/structure/B1485217.png)
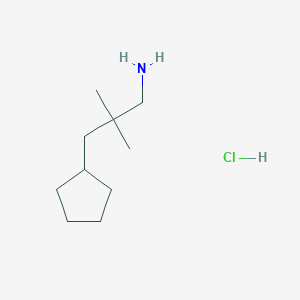

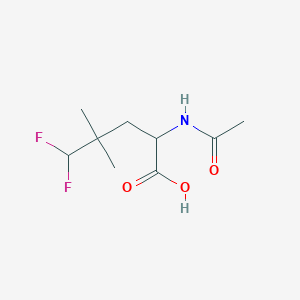
![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485224.png)
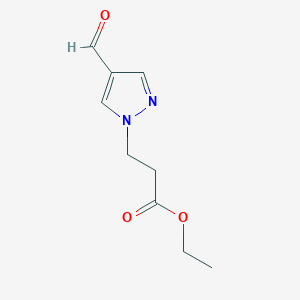
![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485226.png)
